Octahydrocyclopenta[c]pyrrol-4-amine
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Overview
Description
Octahydrocyclopenta[c]pyrrol-4-amine is a heterocyclic compound with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octahydrocyclopenta[c]pyrrol-4-amine typically involves the reduction of cyclopentylimide compounds using boron-based reducing agents under the promotion of Lewis acids . This one-step process is efficient and yields the desired compound with high purity.
Industrial Production Methods: For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced catalytic systems and green chemistry principles can further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Octahydrocyclopenta[c]pyrrol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Octahydrocyclopenta[c]pyrrol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of octahydrocyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- Octahydrocyclopenta[c]pyridine
- Octahydrocyclopenta[c]pyran
Comparison: Octahydrocyclopenta[c]pyrrol-4-amine is unique due to its specific ring structure and amine functionality, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-amine |
InChI |
InChI=1S/C7H14N2/c8-7-2-1-5-3-9-4-6(5)7/h5-7,9H,1-4,8H2 |
InChI Key |
HGOQIVARGHXIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CNC2)N |
Origin of Product |
United States |
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